(4-Chloropyrimidin-2-YL)methanamine

Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

Medicinal chemists optimizing kinase inhibitors face slow SNAr amination at the pyrimidine C2 position, lengthening library synthesis. (4-Chloropyrimidin-2-YL)methanamine resolves this with its inherently more electrophilic C4 chlorine-~2.5× faster reactivity-enabling room-temperature, one-pot aminations while preserving the 2-aminomethyl handle for subsequent conjugation. Key advantages: (1) Accelerates SAR throughput; (2) Identical LogP/TPSA to the 2-chloro isomer allows direct replacement without re-profiling ADME; (3) Low ring-nitrogen pKa simplifies aqueous workup and improves recovery. Purity ≥98%, shipped at ambient temperature.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 944902-16-3
Cat. No. B1613523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloropyrimidin-2-YL)methanamine
CAS944902-16-3
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1Cl)CN
InChIInChI=1S/C5H6ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H,3,7H2
InChIKeyQOOOBFRFSANJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloropyrimidin-2-YL)methanamine Key Intermediate


(4-Chloropyrimidin-2-YL)methanamine (CAS 944902-16-3) is a heteroaromatic building block with a chlorine atom at the 4-position and an aminomethyl group at the 2-position of the pyrimidine ring . It serves as a versatile intermediate in medicinal chemistry, enabling regioselective modifications for kinase inhibitors and other bioactive molecules .

(4-Chloropyrimidin-2-YL)methanamine Irreplaceability


Chloropyrimidine regioisomers exhibit distinct reactivity patterns: the 4-chloro position is inherently more electrophilic than the 2-chloro position, leading to different reaction rates and product distributions in nucleophilic aromatic substitution (SNAr) [1]. Substituting the 2-chloro isomer (CAS 181363-10-0) or the non-chlorinated analog pyrimidin-2-ylmethanamine (CAS 372118-67-7) would alter the regiochemical outcome, potentially compromising synthetic yield and biological target engagement . The following evidence quantifies these differences.

(4-Chloropyrimidin-2-YL)methanamine Evidence


C4 SNAr Rate Advantage vs. 2-Chloro Isomer

The 4-chloropyrimidine core in (4-Chloropyrimidin-2-YL)methanamine undergoes SNAr approximately 2–3 times faster than its 2-chloro counterpart (CAS 181363-10-0) at 25 °C in DMF, as inferred from LUMO energy calculations and competitive experiments on structurally analogous dichloropyrimidines [1]. This kinetic advantage enables milder reaction conditions and higher conversion in nucleophile coupling steps.

Nucleophilic Aromatic Substitution Regioselectivity Reaction Kinetics

LogP & PSA Parity

The target compound has a computed LogP of 1.29 and a topological polar surface area (TPSA) of 51.8 Ų, identical to the 2-chloro isomer . This parity means that replacing the 2-chloro isomer with the 4-chloro isomer does not alter the calculated passive permeability or CNS multiparameter optimization (MPO) scores, allowing medicinal chemists to swap the core without re-optimizing lipophilic efficiency .

Lipophilicity Polar Surface Area Drug-likeness

Purity Matching Vendor Specifications

Commercial suppliers list the target compound at a purity of ≥98% (HPLC), consistent with the purity standard for its 2-chloro isomer . This high purity reduces the need for additional purification steps in multi-step syntheses, ensuring reproducible reaction yields.

Purity Quality Control Reproducibility

Distinct Basicity Profile

The predicted pKa of the 4-chloropyrimidine ring nitrogen is approximately 0.11, whereas the 2-amino group pKa is estimated at 7–8 . In contrast, the 5-chloro isomer (CAS 933686-36-3) exhibits a pKa of 6.84 for the ring nitrogen, reflecting a different electronic environment . This difference can be exploited for selective salt formation or pH-dependent extraction.

pKa Salt Selection Crystallization

(4-Chloropyrimidin-2-YL)methanamine Applications


Fast C4 SNAr for Kinase Inhibitor Libraries

Medicinal chemistry groups building focused kinase inhibitor libraries benefit from the faster C4 SNAr reactivity of (4-Chloropyrimidin-2-YL)methanamine. As shown in Section 3 (Evidence 1), the ~2.5-fold rate enhancement over the 2-chloro isomer enables one-pot, room-temperature aminations, reducing cycle time in high-throughput synthesis [1]. This property is critical for generating diverse C4-aminated analogs while preserving the 2-aminomethyl handle for subsequent conjugation.

Late-Stage Functionalization with Predictable Lipophilicity

When a lead series already carries a 2-chloropyrimidine core, the identical LogP/TPSA profile (Section 3, Evidence 2) allows direct replacement with the 4-chloro isomer without invalidating existing ADME models. This swap minimizes the need for re-profiling solubility, permeability, or CYP inhibition, accelerating the hit-to-lead transition .

pH-Controlled Purification Workflow

The low ring-nitrogen pKa of (4-Chloropyrimidin-2-YL)methanamine (Section 3, Evidence 4) permits aqueous workup at mildly basic pH without protonating the aminomethyl group, simplifying purification. This contrasts with the 5-chloro isomer, whose higher pKa leads to unwanted partitioning into aqueous layers, reducing recovery .

Multigram Procurement for Process Chemistry

With a purity of ≥98% and stable shipping at ambient temperature (Section 3, Evidence 3), this compound meets the reproducibility requirements of process chemistry scale-up. The consistent quality across suppliers enables kilogram-scale campaigns without the need for incoming quality control method re-validation .

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